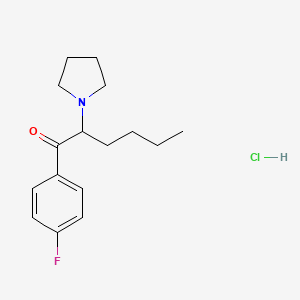

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride typically involves the following steps:

Formation of the Ketone: The initial step involves the formation of the ketone intermediate by reacting 4-fluorobenzaldehyde with a suitable alkyl halide under basic conditions.

Formation of the Pyrrolidine Ring: The ketone intermediate is then reacted with pyrrolidine in the presence of a reducing agent to form the final product.

Hydrochloride Salt Formation: The final product is converted to its monohydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

Medicine: Investigated for potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride involves its interaction with various molecular targets, including neurotransmitter transporters and receptors. The compound is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one

- 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one

- 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one

Uniqueness

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one,monohydrochloride is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its pharmacological properties and metabolic stability compared to other similar compounds.

Biological Activity

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one, monohydrochloride, commonly referred to as 4'-fluoro-α-Pyrrolidinohexanophenone or 4-fluoro-α-PHP, is a synthetic compound belonging to the class of synthetic cathinones. Its molecular formula is C16H23ClFNO, with a molecular weight of approximately 299.81 g/mol. This compound has gained attention in pharmacological research due to its structural similarities with other psychoactive substances and its potential effects on neurotransmitter systems.

Chemical Structure and Synthesis

The compound features a hexanone backbone, a pyrrolidine ring, and a fluorophenyl group. The synthesis typically involves commercially available precursors such as 4-fluorobenzaldehyde and pyrrolidine, using reagents like lithium aluminum hydride for reduction and hydrochloric acid for salt formation. The synthesis methods emphasize efficiency and safety in laboratory settings .

Research indicates that 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one may interact with various neurotransmitter systems, particularly affecting dopamine levels in the brain. This interaction is similar to that of other stimulants, suggesting potential psychoactive effects. The unique fluorophenyl substitution may alter its binding affinity at neurotransmitter receptors, potentially enhancing its stimulant properties .

Toxicity and Safety

Due to the compound's psychoactive potential, it is not approved for human consumption or therapeutic use. Interaction studies have highlighted the importance of understanding its pharmacokinetics and potential toxicity. Adverse effects related to similar compounds include increased heart rate, anxiety, and potential for substance dependence .

Comparative Analysis with Similar Compounds

The biological activity of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one can be compared with other synthetic cathinones such as α-PVP (alpha-pyrrolidinopentiophenone) and other derivatives. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Key Effects | Toxicity Profile |

|---|---|---|---|

| 4'-fluoro-α-PHP | C16H23ClFNO | Stimulant effects; dopamine reuptake inhibition | High potential for abuse |

| α-PVP | C15H21NO | Stimulant effects; similar mechanism | High potential for toxicity |

| 4-MEC (4-methylmethcathinone) | C12H17NO | Stimulant effects; moderate toxicity | Moderate potential for abuse |

Case Studies

Several case studies have documented the effects of synthetic cathinones on users. For instance, individuals consuming 4'-fluoro-α-PHP have reported experiences akin to those induced by traditional stimulants like cocaine or amphetamines. These reports often include severe agitation, hallucinations, and cardiovascular complications.

A notable case involved a young adult who experienced acute psychosis after using a product containing 4'-fluoro-α-PHP. The individual exhibited erratic behavior, elevated heart rate, and paranoia, necessitating emergency medical intervention .

Properties

Molecular Formula |

C16H23ClFNO |

|---|---|

Molecular Weight |

299.81 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-2-pyrrolidin-1-ylhexan-1-one;hydrochloride |

InChI |

InChI=1S/C16H22FNO.ClH/c1-2-3-6-15(18-11-4-5-12-18)16(19)13-7-9-14(17)10-8-13;/h7-10,15H,2-6,11-12H2,1H3;1H |

InChI Key |

XVXACWJZYANICC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.